molecular formula C5H7BrN2O2S B2484738 4-Bromo-1-methyl-5-methylsulfonylpyrazole CAS No. 2418650-06-1

4-Bromo-1-methyl-5-methylsulfonylpyrazole

Cat. No.: B2484738
CAS No.: 2418650-06-1
M. Wt: 239.09
InChI Key: SZLVBOIXMOGDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-methyl-5-methylsulfonylpyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom, a methyl group, and a methylsulfonyl group attached to the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-5-methylsulfonylpyrazole typically involves the reaction of 4-bromo-1-methylpyrazole with a methylsulfonylating agent. One common method is the reaction of 4-bromo-1-methylpyrazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, reagents, and catalysts is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-5-methylsulfonylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazole derivative, while oxidation of the methylsulfonyl group can produce a sulfone derivative .

Scientific Research Applications

4-Bromo-1-methyl-5-methylsulfonylpyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-5-methylsulfonylpyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the biological context and the specific derivatives synthesized from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-methyl-5-methylsulfonylpyrazole is unique due to the combination of the bromine and methylsulfonyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

4-bromo-1-methyl-5-methylsulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2S/c1-8-5(11(2,9)10)4(6)3-7-8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLVBOIXMOGDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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